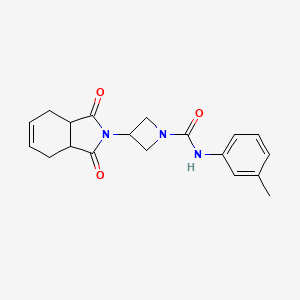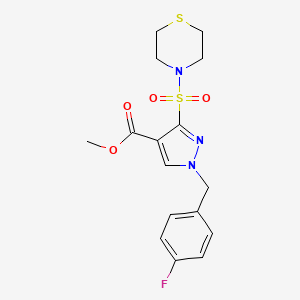
3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide" is a synthetic compound with interesting properties and significant potential in various scientific fields. It belongs to a class of molecules known for their complex structures and diverse reactivity, making it a subject of study in both chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of "3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide" typically involves several steps, each requiring specific conditions. A general route might involve the cyclization of a suitable precursor molecule to form the azetidine ring, followed by functionalization to introduce the isoindoline and the carboxamide groups. Key reaction conditions often include the use of organic solvents, temperature control, and catalysts to facilitate the desired transformations.
Industrial Production Methods
On an industrial scale, the production of this compound would likely employ continuous flow processes to maximize efficiency and yield. These methods could involve automated synthesis platforms, where reaction conditions such as temperature, pressure, and reagent flow rates are precisely controlled to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
"3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide" undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction can convert it into more saturated analogs.
Substitution: Nucleophilic substitution reactions can replace functional groups on the azetidine ring or the isoindoline moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or alkoxides. Reaction conditions are tailored to the specific transformation, often involving precise temperature control and use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Chemistry
In chemistry, "3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide" is studied for its reactivity and potential as a building block in synthetic organic chemistry. Its complex structure offers multiple sites for functionalization, making it a versatile intermediate in the synthesis of more complex molecules.
Biology
Biologically, this compound may interact with various biomolecules, potentially serving as a ligand for proteins or enzymes. Its unique structure allows it to fit into different binding sites, making it a candidate for drug discovery and development.
Medicine
In medicine, researchers are exploring its potential therapeutic applications. Its interactions with biological targets could lead to the development of new drugs for treating diseases or conditions that are currently difficult to manage with existing therapies.
Industry
Industrially, this compound might be used as a precursor in the synthesis of materials with specific properties, such as polymers or specialty chemicals, enhancing the performance of products in various applications.
Mécanisme D'action
The mechanism by which "3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide" exerts its effects involves its ability to interact with molecular targets. This interaction can occur through binding to specific sites on proteins or enzymes, altering their function and leading to various biological outcomes. The compound's structure allows it to engage in hydrogen bonding, van der Waals interactions, and other non-covalent forces that stabilize these interactions.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, "3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(m-tolyl)azetidine-1-carboxamide" stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. Similar compounds include:
"2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanamine"
"1-(3-methylphenyl)-3-azetidinone"
"N-(3-methylphenyl)-2-azetidinecarboxamide"
Propriétés
IUPAC Name |
3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3-methylphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-12-5-4-6-13(9-12)20-19(25)21-10-14(11-21)22-17(23)15-7-2-3-8-16(15)18(22)24/h2-6,9,14-16H,7-8,10-11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPQHBKWOWHYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2523591.png)
![3-chloro-N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2523592.png)
![1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 2-(4-METHOXYPHENYL)ACETATE](/img/structure/B2523593.png)


![N-ethyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2523596.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]ethanediamide](/img/structure/B2523597.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2523599.png)
![N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B2523601.png)



![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2523612.png)

